

# Application Notes and Protocols for [11C]GSK-1482160 PET Imaging of Neuroinflammation

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## Compound of Interest

Compound Name: GSK-1482160 (isomer)

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## Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.[1][2] The purinergic P2X7 receptor (P2X7R) has emerged as a promising biomarker for neuroinflammation as it is significantly upregulated in activated microglia and other immune cells within the central nervous system (CNS) during inflammatory processes.[1][3][4] [11C]GSK-1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging.[1][3][4] This allows for the non-invasive in vivo visualization and quantification of P2X7R expression, providing a valuable tool for diagnosing neuroinflammatory conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[4][5]

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1 $\beta$ . [6] Preclinical studies in rodent models of neuroinflammation have demonstrated the utility of [11C]GSK-1482160 PET imaging in detecting increased P2X7R levels.[4][5]

## Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of [11C]GSK-1482160.

Table 1: In Vitro Binding Characteristics of [11C]GSK-1482160

Parameter	Cell/Membrane Preparation	Value	Reference
Kd	HEK293-hP2X7R membranes	$1.15 \pm 0.12$ nM	[3]
Kd	HEK293-hP2X7R living cells	$5.09 \pm 0.98$ nM	[5]
Ki	HEK293-hP2X7R living cells	$2.63 \pm 0.6$ nM	[5]
Receptor Density (Bmax)	HEK293-hP2X7R membranes	$3.03 \pm 0.10$ pmol/mg	[3]
Association Rate (kon)	HEK293-hP2X7R cells	$0.2312 \pm 0.01542$ min <sup>-1</sup> nM <sup>-1</sup>	[3]
Dissociation Rate (koff)	HEK293-hP2X7R cells	$0.2547 \pm 0.0155$ min <sup>-1</sup>	[3]
Binding Potential (kon/koff)	HEK293-hP2X7R cells	$1.0277 \pm 0.207$	[3]

Table 2: In Vivo [11C]GSK-1482160 PET Imaging Data in Animal Models

Animal Model	Condition	Brain Region	Outcome	Value	Reference
Mouse	LPS-induced neuroinflammation	Multiple cortical regions & hippocampus	Fold increase in total distribution volume (VT)	3.2-fold	<a href="#">[1]</a> <a href="#">[3]</a>
Mouse	LPS-induced neuroinflammation	Whole Brain	Blocking with cold GSK-1482160	97%	<a href="#">[1]</a> <a href="#">[3]</a>
Rat (EAE model)	EAE-peak stage	Lumbar spinal cord	Tracer Uptake (PSL/mm <sup>2</sup> )	277.74 ± 79.74	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Rat (EAE model)	EAE-remitting stage	Lumbar spinal cord	Tracer Uptake (PSL/mm <sup>2</sup> )	149.00 ± 54.14	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Rat (EAE model)	Sham control	Lumbar spinal cord	Tracer Uptake (PSL/mm <sup>2</sup> )	66.37 ± 1.48	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Radiosynthesis of [11C]GSK-1482160

This protocol describes the N-[11C]methylation of the desmethyl precursor to yield [11C]GSK-1482160.[\[9\]](#)

Materials:

- Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor
- [11C]CO<sub>2</sub> produced from a cyclotron
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or similar reducing agent
- Hydriodic acid (HI) or Triflic anhydride

- HPLC system with a semi-preparative column
- Solid-phase extraction (SPE) cartridge
- Sterile, pyrogen-free saline for injection

#### Procedure:

- Production of [11C]Methyl Iodide or [11C]Methyl Triflate:
  - [11C]CO<sub>2</sub> is produced via the <sup>14</sup>N(p,α)<sup>11</sup>C nuclear reaction in a cyclotron.
  - The [11C]CO<sub>2</sub> is trapped and converted to [11C]methyl iodide ([11C]CH<sub>3</sub>I) or [11C]methyl triflate ([11C]CH<sub>3</sub>OTf), which are the methylating agents.
- [11C]Methylation Reaction:
  - The chosen precursor (desmethyl-GSK1482160 or its Boc-protected form) is dissolved in an appropriate solvent.
  - The [11C]methylating agent is introduced into the reaction vessel containing the precursor.
  - The reaction is heated to facilitate the N-methylation.
- Purification:
  - The reaction mixture is purified using a semi-preparative HPLC system to isolate [11C]GSK-1482160 from unreacted precursor and other byproducts.
- Formulation:
  - The HPLC fraction containing the purified [11C]GSK-1482160 is collected.
  - The solvent is removed, and the final product is formulated in sterile, pyrogen-free saline for intravenous injection.
  - The final product should have a radiochemical purity of >99%.[\[9\]](#)

## Protocol 2: In Vivo PET Imaging of Neuroinflammation in a Mouse Model

This protocol outlines the procedure for conducting a [ $^{11}\text{C}$ ]GSK-1482160 PET/CT scan in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[\[3\]](#)[\[4\]](#)

### Materials:

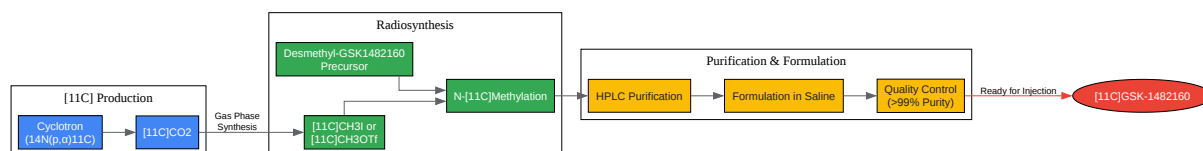
- [ $^{11}\text{C}$ ]GSK-1482160 radiotracer
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Animal handling and monitoring equipment

### Procedure:

- Induction of Neuroinflammation:
  - Administer LPS to mice to induce a systemic inflammatory response leading to neuroinflammation. A typical time point for imaging is 72 hours post-LPS administration, which corresponds to the peak immune response.[\[3\]](#)[\[4\]](#)
  - A control group should be administered sterile saline.
- Animal Preparation:
  - Fast the mice for a few hours before the scan to reduce background signal.
  - Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
  - Place a catheter in the tail vein for radiotracer injection.

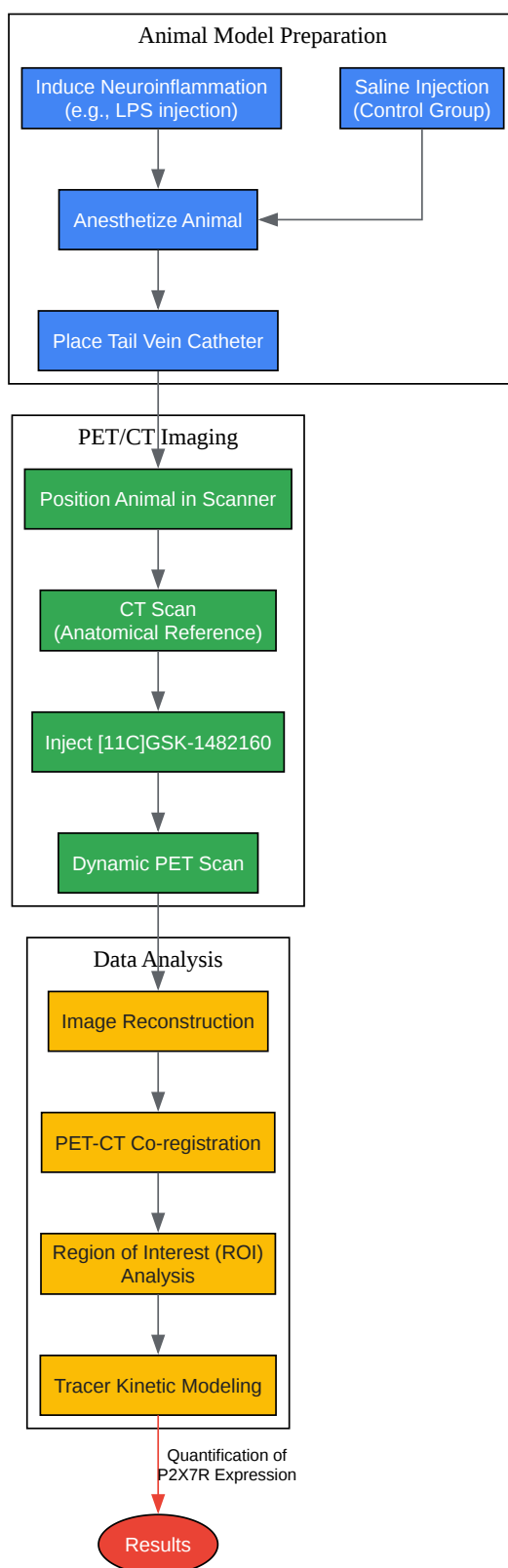
- Position the animal on the scanner bed.
- PET/CT Imaging:
  - Perform a CT scan for anatomical reference and attenuation correction.
  - Administer a bolus injection of [11C]GSK-1482160 via the tail vein catheter.
  - Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
- Blocking Study (for specificity):
  - In a separate cohort of LPS-treated mice, administer an excess of non-radiolabeled ("cold") GSK1482160 prior to the injection of [11C]GSK-1482160 to demonstrate the specificity of the radiotracer binding to the P2X7 receptor.[\[3\]](#)[\[4\]](#)
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
  - Co-register the PET images with the CT images.
  - Draw regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) based on a mouse brain atlas.
  - Generate time-activity curves (TACs) for each ROI.
  - Perform tracer kinetic modeling (e.g., a 2-tissue compartment model) on the TACs to estimate the total distribution volume (VT), which is an indicator of receptor density.[\[3\]](#)

## Visualizations



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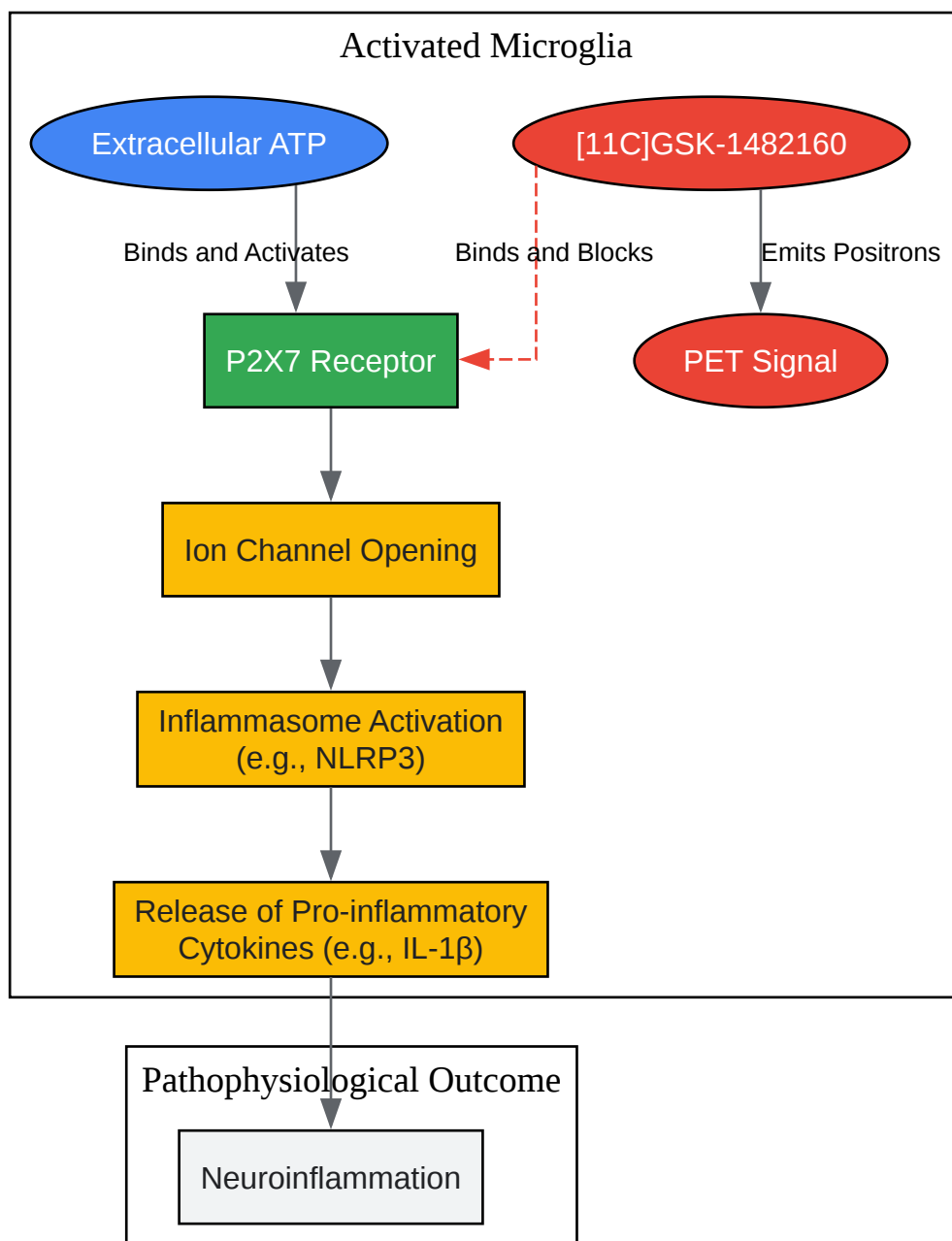
Caption: Workflow for the radiosynthesis of [11C]GSK-1482160.



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Caption: Experimental workflow for an in vivo [11C]GSK-1482160 PET study.





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Caption: Mechanism of [11C]GSK-1482160 binding and PET signal generation.

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